3-Hydroxybutyl-3-hydroxybutyrate
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Overview
Description
3-Hydroxybutyl-3-hydroxybutyrate, also known as a ketone ester, is a compound that has gained popularity for its potential to induce ketosis. This compound is a derivative of beta-hydroxybutyrate, a ketone body produced during the metabolism of fatty acids. It is used as an exogenous source to elevate ketone levels in the body, providing an alternative energy source to glucose .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxybutyl-3-hydroxybutyrate can be synthesized through the transesterification of racemic ethyl 3-hydroxybutyrate with ®-1,3-butanediol. This reaction is catalyzed by Candida antarctica lipase B (CAL-B), which selectively produces the desired enantiomer . The process involves the kinetic resolution of racemic ethyl 3-hydroxybutyrate and ®-1,3-butanediol, followed by stereochemical inversion of the unreacted enantiomers to increase the overall yield .
Industrial Production Methods
Industrial production of this compound involves the transesterification of poly-®-3-hydroxybutyrate with an alcohol under transesterification conditions. The product is then separated, and a portion is reduced to form ®-1,3-butanediol. This ®-1,3-butanediol is then used in further transesterification to produce the final compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybutyl-3-hydroxybutyrate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: In target tissues, this compound is oxidized to acetoacetate by 3-Hydroxybutyrate dehydrogenase.
Reduction: The compound can be reduced to form beta-hydroxybutyrate, a key metabolite in ketone body metabolism.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include acetoacetate, beta-hydroxybutyrate, and other metabolites involved in ketone body metabolism .
Scientific Research Applications
3-Hydroxybutyl-3-hydroxybutyrate has a wide range of scientific research applications:
Mechanism of Action
3-Hydroxybutyl-3-hydroxybutyrate exerts its effects by elevating ketone levels in the body. It is metabolized to beta-hydroxybutyrate, which serves as an alternative energy source to glucose. This compound binds to specific receptors, such as hydroxyl-carboxylic acid receptor 2 (HCAR2), and influences various metabolic pathways, including the inhibition of lipolysis and reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Beta-Hydroxybutyrate: A primary ketone body produced during fatty acid metabolism.
Gamma-Hydroxybutyrate (GHB): A compound with similar structure but different pharmacological effects.
3-Hydroxyisobutyric Acid: Another hydroxy acid with distinct metabolic roles.
Uniqueness
3-Hydroxybutyl-3-hydroxybutyrate is unique due to its ability to elevate ketone levels exogenously, providing an alternative energy source and therapeutic benefits. Its selective synthesis and specific metabolic pathways distinguish it from other similar compounds .
Properties
Molecular Formula |
C8H16O4 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-hydroxybutyl 3-hydroxybutanoate |
InChI |
InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3 |
InChI Key |
AOWPVIWVMWUSBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)CC(C)O)O |
Origin of Product |
United States |
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